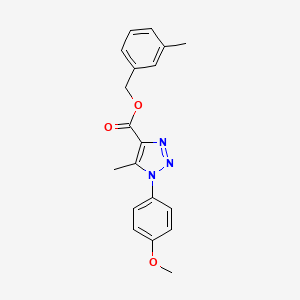

(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 3-methylphenyl group, a 4-methoxyphenyl group, and a carboxylate ester.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Substitution Reactions: The triazole ring is then functionalized with the 3-methylphenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.

Esterification: The final step involves the esterification of the triazole carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Based on the search results, a comprehensive article focusing solely on the applications of the compound "(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is not available. However, the search results do provide information on triazole derivatives and related compounds, which can be useful in understanding potential applications.

Triazoles in general

Triazole derivatives are of interest because of their chemotherapeutic potential . 1,2,3-triazoles, in particular, are useful heterocyclic structural motifs in medicinal chemistry because they are easy to synthesize . Compounds containing 1,2,3-triazole moieties have a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

The inclusion of a triazole moiety into a potential drug molecule can improve anticancer activity by enhancing water solubility, chemical and metabolic stability, and pharmacokinetic properties . Triazoles can also actively participate in hydrogen bonding, dipole-dipole, and π-stacking interactions, which may improve binding with target proteins .

Specific triazole derivatives

- N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound is characterized by its molecular formula C18H17ClN4O2 and molecular weight of 356.8 g/mol .

- N-(4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This is a screening compound with the identifier E141-0046 . It has the molecular formula C18H18N4O2 .

Synthesis of triazole-containing compounds

A novel heterocycle containing 1,2,3-triazole, pyrazole, and hydrazone moieties can be synthesized using a straightforward method . 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide can be formed by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions .

Mecanismo De Acción

The mechanism of action of (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Pathways Involved: The compound may affect pathways like the PI3K-AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- (3-methylphenyl)methyl 1-(4-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- (3-methylphenyl)methyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

What sets (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy and methyl groups enhances its lipophilicity and potential interactions with biological targets.

Actividad Biológica

The compound (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is part of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The molecular formula of the compound is C18H20N4O3 with a molecular weight of approximately 356.4 g/mol. The structural representation includes a triazole ring linked to aromatic moieties that contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, in vitro tests have shown that derivatives of triazoles can effectively inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 μg/mL |

| Other derivatives | Escherichia coli | 0.25 μg/mL |

| Other derivatives | Klebsiella pneumoniae | 0.30 μg/mL |

The compound showed strong activity against Staphylococcus aureus, with an MIC value of 0.22 μg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HT29 | 15.6 | Doxorubicin |

| MCF7 | 12.3 | Paclitaxel |

The compound's ability to inhibit cell proliferation suggests it may serve as a basis for developing new anticancer therapies .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, triazole derivatives have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and the reduction of COX-2 expression, which are critical in inflammatory responses .

Propiedades

IUPAC Name |

(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-5-4-6-15(11-13)12-25-19(23)18-14(2)22(21-20-18)16-7-9-17(24-3)10-8-16/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYGTHKQZOFLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.